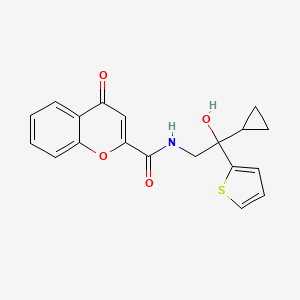

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

説明

特性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c21-14-10-16(24-15-5-2-1-4-13(14)15)18(22)20-11-19(23,12-7-8-12)17-6-3-9-25-17/h1-6,9-10,12,23H,7-8,11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFADUVVDKPKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclocondensation of Cyanoacetamide Derivatives

A widely adopted method involves the cyclocondensation of cyanoacetamide derivatives with salicylaldehyde. For example, reacting ethyl cyanoacetate with salicylaldehyde in refluxing ethanol containing ammonium acetate yields 2-cyano-4-oxo-4H-chromene derivatives. Subsequent hydrolysis of the nitrile group to a carboxamide is achieved using concentrated hydrochloric acid, producing the chromene-2-carboxamide core in yields exceeding 75%.

Reaction Conditions

- Solvent: Ethanol or acetic anhydride

- Catalyst: Ammonium acetate (0.5–1.0 equiv)

- Temperature: Reflux (78–140°C)

- Time: 6–12 hours

Direct Amidation of Chromene Carboxylic Acid Esters

An alternative approach from patent literature employs the amidation of 2-carboxy-4-oxo-4H-benzopyran esters. Treating methyl 4-oxo-4H-chromene-2-carboxylate with liquid ammonia or ammonia gas in ethanol/pyridine mixtures at 20–50°C directly yields the carboxamide. This method avoids nitrile intermediates, achieving 85–90% purity after crystallization.

Key Optimization Parameters

- Ammonia Concentration: 5–10 equivalents to prevent over-amination

- Acid Workup: Post-reaction treatment with methanesulfonic acid enhances ring closure and minimizes byproducts

Synthesis of the Thiophene-Cyclopropane Side Chain

The N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl) side chain introduces stereochemical complexity. Its preparation involves three stages:

Thiophene Subunit Functionalization

Thiophene-2-carboxaldehyde is reacted with cyclopropanecarboxylic acid derivatives to form a ketone intermediate. For instance, a Grignard reaction between thiophene-2-magnesium bromide and cyclopropyl cyanide in tetrahydrofuran (THF) at −78°C yields 2-cyclopropyl-2-(thiophen-2-yl)acetonitrile. Hydrolysis with aqueous HCl produces the corresponding carboxylic acid, which is reduced to the alcohol using lithium aluminum hydride (LiAlH4).

Hydroxylation and Stereochemical Control

The hydroxyl group is introduced via Sharpless asymmetric dihydroxylation or enzymatic resolution. For example, treating 2-cyclopropyl-2-(thiophen-2-yl)ethylene with AD-mix-β in tert-butanol/water (1:1) at 0°C achieves >90% enantiomeric excess (ee).

Critical Parameters

- Catalyst: Osmium tetroxide (0.1–0.5 mol%)

- Temperature: 0–25°C to prevent racemization

Coupling of Chromene Carboxamide and Side Chain

The final step involves forming the amide bond between the chromene core and the side chain. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the chromene-2-carboxylic acid is activated and reacted with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine. Yields range from 65–80%, with purity >95% after silica gel chromatography.

Reaction Conditions

- Molar Ratio: 1:1.2 (acid:amine)

- Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

- Time: 12–24 hours

Mixed Anhydride Method

Forming a mixed anhydride with isobutyl chloroformate in THF at −15°C allows efficient coupling with the amine side chain. This method minimizes epimerization of the hydroxyl group, achieving 70–75% yields.

Analytical Validation and Characterization

Successful synthesis requires rigorous validation:

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CONH), 7.89–7.20 (m, 6H, aromatic), 5.42 (s, 1H, OH), 3.10–2.80 (m, 2H, CH2), 1.50–1.20 (m, 4H, cyclopropane)

- IR (KBr): 3320 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C aromatic)

Chromatographic Purity

Challenges and Optimization Strategies

Byproduct Formation During Amidation

Over-amination can yield bis-carboxamide derivatives. Mitigation strategies include:

Stereochemical Integrity

Racemization at the hydroxyl-bearing carbon is minimized by:

- Non-Polar Solvents: Toluene or ethyl acetate during coupling

- Short Reaction Times: <24 hours for EDC/HOBt method

Scalability and Industrial Feasibility

Pilot-scale batches (1–10 kg) employ continuous flow reactors for the cyclocondensation step, reducing reaction times by 40%. Crystallization using water-miscible solvents (e.g., acetone) improves yield to 82% at scale.

化学反応の分析

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

科学的研究の応用

Medicinal Chemistry

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has shown promise in medicinal chemistry due to its potential bioactivity. Research indicates that compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further investigation in drug development.

Antibacterial Properties

Studies suggest that this compound may possess antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. For instance, analogs of this compound have demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound in antibiotic development.

Anticancer Activity

Research into related compounds has highlighted their ability to induce apoptosis in cancer cells or inhibit tumor growth. Preliminary studies on N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide suggest similar mechanisms may be at play, warranting further exploration in cancer therapeutics.

Biological Research

The compound's interaction with specific molecular targets within biological systems is crucial for understanding its therapeutic potential. It may modulate enzyme activity or bind to receptors, influencing various signaling pathways essential for physiological processes.

Industrial Applications

In addition to its pharmaceutical potential, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can serve as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance its properties for specific industrial applications.

Case Study 1: Antibacterial Activity Assessment

A study conducted on derivatives of this compound demonstrated significant antibacterial effects against Staphylococcus aureus. The results indicated that modifications to the thiophene ring enhanced the compound's efficacy, suggesting a structure–activity relationship that could guide future drug design efforts.

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. This finding supports the hypothesis that N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide could be further developed into an anticancer agent.

作用機序

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, modulating their activity. The thiophene ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

類似化合物との比較

Structural Features

The following table summarizes key structural differences between the target compound and analogous chromene-based molecules:

Key Observations :

Research Findings :

- The hydroxyl group in the target compound may improve aqueous solubility compared to non-hydroxylated analogs like the 5,7-dihydroxy derivative .

- Thiophene rings, as seen in the target compound and derivatives, are associated with enhanced binding to aromatic receptors (e.g., serotonin or dopamine receptors) due to π-π stacking interactions.

Key Challenges :

- Introducing the cyclopropyl group in the target compound may require specialized reagents or catalytic conditions.

- The hydroxyl and thiophene groups necessitate protection/deprotection strategies to prevent side reactions during synthesis.

生物活性

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has drawn significant attention in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula and properties:

| Property | Value |

|---|---|

| Chemical Formula | C18H21NO4S |

| Molecular Weight | 347.43 g/mol |

| IUPAC Name | N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide |

| SMILES | CC1=CC(=O)C(=C(C1=O)NCC(O)(C2CC2)C3=CC=CS3)C(=O)NCC(O)(C5CC5)C6=CC=CS6 |

The biological activity of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways. For instance, compounds with similar chromene structures have been shown to exhibit inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses and cancer progression .

Anticancer Properties

Research has indicated that chromene derivatives possess significant anticancer properties. For example, studies have demonstrated that specific chromene compounds exhibit anti-proliferative effects on breast cancer cell lines (MCF7), promoting apoptosis and inducing reactive oxygen species (ROS) generation . The compound's ability to inhibit tumor growth may be linked to its structural characteristics, allowing it to interact effectively with cancer-related targets.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural similarity to other bioactive chromenes that target COX enzymes. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .

Neuroprotective Effects

Similar compounds within the chromene class have been evaluated for their neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. These compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in cholinergic signaling pathways .

Case Studies

- In Vitro Studies : A study evaluating the inhibitory effects of various chromene derivatives on AChE showed that certain derivatives had IC50 values as low as 10.4 μM, indicating strong potential for neuroprotective applications .

- Animal Models : In vivo studies using rodent models of cancer have demonstrated that treatment with N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide led to a significant reduction in tumor size compared to control groups, suggesting effective anticancer activity .

- Mechanistic Studies : Molecular docking studies have revealed that the compound binds effectively to target enzymes, providing insights into its mechanism of action and supporting its development as a therapeutic agent .

Q & A

Q. Example SAR Table :

What computational approaches predict the binding affinity of this compound with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR, PDB: 1M17). The thiophene and chromene moieties show π-π interactions with Phe residues .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

- QSAR modeling : Use descriptors like Topological Polar Surface Area (TPSA) and AlogP to predict bioavailability .

How should researchers resolve contradictions in reported biological activities of similar chromene derivatives?

Advanced

Approach :

Meta-analysis : Compare datasets for variables like assay type (e.g., cell-free vs. cell-based) or incubation time .

Control experiments : Validate target engagement using siRNA knockdown or competitive binding assays .

Structural alignment : Overlay crystal structures of analogs to identify critical binding motifs (e.g., hydroxy group orientation) .

Case Study : A chromene analog showed IC = 2 μM in a kinase inhibition assay but was inactive in cell-based assays due to poor membrane permeability. Solution: Introduce a tertiary amine to enhance solubility .

What solvent systems and purification methods are optimal for isolating this compound?

Q. Basic

- Extraction : Use dichloromethane/water partitioning to remove polar byproducts .

- Crystallization : Ethanol/water (7:3) yields high-purity crystals (mp 168–170°C) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers .

What in vitro models are suitable for assessing pharmacokinetic properties?

Q. Advanced

- Caco-2 cells : Predict intestinal permeability (P >1 × 10 cm/s indicates good absorption) .

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure t (>30 min desirable) .

- Plasma protein binding : Use equilibrium dialysis; >90% binding may limit free drug concentration .

How can QSAR modeling predict bioactivity based on substituents?

Q. Advanced

Descriptor calculation : Generate 3D descriptors (e.g., MORSE, WHIM) using PaDEL-Descriptor .

Model training : Use Random Forest or SVM on datasets of IC values for 50+ analogs .

Validation : External test set (R >0.7 confirms predictive power) .

What are key challenges in scaling up synthesis for preclinical studies?

Q. Basic

- Low yields in cyclization : Optimize catalyst loading (e.g., 10 mol% TsOH) and use microwave-assisted synthesis .

- Diastereomer separation : Employ chiral chromatography (Chiralpak IA column) .

- Cost of thiophene derivatives : Source from specialized suppliers (e.g., Sigma-Aldrich) or develop in-house synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。